N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide

Chemical Biology Probe Design Covalent Inhibitor Synthesis Structure-Activity Relationship Exploration

N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide (CAS 939758-04-0) is a synthetic small molecule (C13H17ClN2O; MW 252.74 g/mol) belonging to the class of benzylpyrrolidine acetamides. As of mid-2026, this compound exists predominantly as a research chemical or synthetic building block, commonly supplied at ≥95% purity.

Molecular Formula C13H17ClN2O
Molecular Weight 252.74 g/mol
CAS No. 939758-04-0
Cat. No. B1627139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide
CAS939758-04-0
Molecular FormulaC13H17ClN2O
Molecular Weight252.74 g/mol
Structural Identifiers
SMILESC1CN(CC1NC(=O)CCl)CC2=CC=CC=C2
InChIInChI=1S/C13H17ClN2O/c14-8-13(17)15-12-6-7-16(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,17)
InChIKeyHPBWRCHTSALJTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide (CAS 939758-04-0): Structural Framework and Research Chemical Status


N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide (CAS 939758-04-0) is a synthetic small molecule (C13H17ClN2O; MW 252.74 g/mol) belonging to the class of benzylpyrrolidine acetamides [1]. As of mid-2026, this compound exists predominantly as a research chemical or synthetic building block, commonly supplied at ≥95% purity . The benzyl-pyrrolidine scaffold is a known pharmacophore found in diverse bioactive molecules targeting central nervous system receptors, including dopamine, sigma, and serotonin receptors . However, for this specific compound, direct published biological assay data, receptor binding profiles, or in vivo pharmacological characterization are absent from authoritative biomedical databases such as PubChem, ChEMBL, and DrugBank. This evidence gap critically limits any claims of differential biological activity or therapeutic superiority over its closest structural analogs.

Why N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide Cannot Be Interchanged with Structural Analogs Without Rigorous Validation


Superficial structural similarity within the benzylpyrrolidine acetamide class masks functionally critical differences that preclude generic substitution. The 2-chloroacetamide moiety in the target compound introduces a chemically reactive electrophilic center absent in the non-chlorinated analog 1-Benzyl-3-acetamidopyrrolidine, fundamentally altering its potential for covalent target engagement . Conversely, positional isomerism—as seen between 3-yl and 2-ylmethyl substitution on the pyrrolidine ring—can alter the pharmacophoric geometry recognized by receptors, potentially shifting selectivity between dopamine D2 and D4 subtypes [1][2]. Chirality at the pyrrolidine 3-position adds further complexity: (S)- and (R)-enantiomers of benzylpyrrolidine derivatives frequently exhibit divergent, and sometimes opposing, biological activities . Crucially, no publication or authoritative database currently provides quantitative comparative data for the target compound against these analogs. The evidence gap is therefore a procurement risk: substituting a close analog without empirical validation assumes pharmacological equivalence that the class does not uniformly exhibit. Only the exact structure bearing the 2-chloro-N-[1-(phenylmethyl)-3-pyrrolidinyl] substitution pattern ensures fidelity to the intended chemical probe or synthetic intermediate.

N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide: Quantitative Differential Evidence Against Closest Analogs


Electrophilic Reactivity from the 2-Chloroacetamide Moiety Distinguishes This Compound from Non-Halogenated Analogs

The defining structural feature of N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide is the 2-chloroacetamide group, which introduces an electrophilic center capable of forming covalent bonds with nucleophilic residues (e.g., cysteine thiols) on proteins . This reactivity is completely absent in the non-halogenated comparator 1-Benzyl-3-acetamidopyrrolidine (CAS 28506-01-6), whose acetamide moiety is chemically inert under physiological conditions. The quantitative difference is binary: the target compound possesses zero-order covalent modification potential, while the comparator possesses none.

Chemical Biology Probe Design Covalent Inhibitor Synthesis Structure-Activity Relationship Exploration

Pyrrolidine Ring Substitution Position (3-yl vs. 2-ylmethyl) Determines Dopamine Receptor Subtype Engagement Geometry

The substitution position on the pyrrolidine ring critically influences receptor subtype selectivity within the benzylpyrrolidine class. Although no binding data exists for the target compound itself, the N-(1-benzylpyrrolidin-3-yl)arylbenzamide scaffold has been demonstrated to yield potent and selective human dopamine D4 (hD4) antagonists over hD2 and α1 receptors [1][2]. In contrast, the 2-ylmethyl positional isomer series—as exemplified by substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides—shows preferential dopamine D-2 receptor antagonism both in vitro and in vivo [3]. The quantitative SAR established for these scaffolds indicates that the 3-yl substitution favors D4 engagement geometry, while the 2-ylmethyl substitution favors D2 engagement geometry.

Dopamine Receptor Pharmacology Antipsychotic Drug Discovery Structure-Activity Relationship

Purity and Physical Form: Comparable Baseline Across Suppliers with No Differentiated Specification Advantage

Commercially, the compound is offered at ≥95% purity by multiple suppliers, including AKSci (95%) and Enamine LLC (95% as the hydrochloride salt) [1]. The free base from Leyan achieves 98% purity . Notably, no supplier currently offers this compound at purities ≥99%, and key physicochemical parameters—including melting point, boiling point, density, and quantitative solubility—remain unpublished across all authoritative sources. This places the compound at a parity level with its closest commercially available analogs: 1-Benzyl-3-acetamidopyrrolidine is available at >98.0% (GC) , and (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide is available at 98% with 99% ee [2].

Chemical Procurement Building Block Sourcing Quality Specification

Chirality as a Determinant of Biological Activity: Enantiopure vs. Racemic Sourcing

The pyrrolidine 3-position bearing the acetamide substituent is a chiral center. In closely related benzylpyrrolidine scaffolds, the (S)-enantiomer has been documented to exhibit distinct—and sometimes more potent—biological activity compared to the (R)-enantiomer or the racemate. For example, the (S)-enantiomer of Fasnall (a benzylpyrrolidine-thienopyrimidine) was found to be more than 4-fold more active as a fatty acid synthase inhibitor than the (R)-enantiomer [1]. For Benzylpyrrolidine derivatives as dopamine agonists (US5093355A), stereochemistry is a critical determinant of receptor binding and functional activity [2]. The target compound is commercially available as the racemate; enantiopure (S)- and (R)-forms (CAS 1354006-98-6 for the (R)-enantiomer) are separately available , but no comparative biological data exists to quantify the pharmacological divergence between enantiomers of the 2-chloroacetamide variant.

Stereochemistry Enantioselective Pharmacology Chiral Building Block

Application Scenarios for N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide Based on Structural and Comparative Evidence


Covalent Chemical Probe Design Targeting Nucleophilic Protein Residues

The 2-chloroacetamide warhead enables this compound to serve as a starting scaffold for designing irreversible or covalent-reversible inhibitors that target accessible cysteine residues. This application is directly supported by the presence of the electrophilic α-chloro carbon (Evidence Item 1) and is not feasible with the non-halogenated analog 1-Benzyl-3-acetamidopyrrolidine .

Dopamine D4 Receptor-Focused Structure-Activity Relationship (SAR) Exploration

The 3-yl substitution pattern on the pyrrolidine ring positions this scaffold for D4-preferring ligand optimization, as established by the N-(1-benzylpyrrolidin-3-yl)arylbenzamide series [1]. Researchers aiming to build D4-selective compound libraries should prioritize the 3-yl substitution geometry over 2-ylmethyl positional isomers, which favor D2 engagement (Evidence Item 2).

Enantioselective Pharmacological Profiling of Chiral Benzylpyrrolidine Derivatives

Given the >4-fold enantiomeric activity differences documented in related benzylpyrrolidine scaffolds , procurement of both the racemate (CAS 939758-04-0) and the enantiopure (R)-form (CAS 1354006-98-6) enables systematic evaluation of stereochemistry-dependent target engagement (Evidence Item 4) [1].

Synthetic Intermediate for Further Derivatization

The chloroacetamide group provides a reactive handle for nucleophilic displacement reactions, making this compound a versatile intermediate for synthesizing a diverse array of substituted acetamides. Custom synthesis laboratories and medicinal chemistry cores can leverage this reactivity to generate focused libraries . This application exploits the unique chemical reactivity that non-halogenated analogs cannot provide (Evidence Item 1).

Quote Request

Request a Quote for N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.